molecular formula C6H8IN3O2 B3047152 4-Iodo-3-nitro-1-propyl-1H-pyrazole CAS No. 1354704-96-3

4-Iodo-3-nitro-1-propyl-1H-pyrazole

Cat. No.: B3047152
CAS No.: 1354704-96-3
M. Wt: 281.05
InChI Key: YSVFVMQOSXVVOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-3-nitro-1-propyl-1H-pyrazole is a heterocyclic compound characterized by the presence of iodine, nitro, and propyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-nitro-1-propyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-propargyl-N’-tosylhydrazines with molecular iodine in the presence of sodium bicarbonate, yielding 5-substituted 4-iodo-1-tosylpyrazoles . The reaction conditions are generally mild, and the yields are good.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis protocols used in laboratory settings can be scaled up for industrial applications, ensuring the availability of the compound for research and development purposes.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-3-nitro-1-propyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other groups using appropriate reagents.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The propyl group can be oxidized to form different functional groups.

Common Reagents and Conditions:

    Substitution: Reagents like palladium catalysts and phosphine ligands are commonly used.

    Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Various substituted pyrazoles.

    Reduction: Amino derivatives of the pyrazole.

    Oxidation: Aldehydes, ketones, or carboxylic acids depending on the extent of oxidation.

Scientific Research Applications

4-Iodo-3-nitro-1-propyl-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Iodo-3-nitro-1-propyl-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The iodine atom may facilitate the compound’s binding to certain enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 4-Iodo-3-nitro-1H-pyrazole
  • 3-Nitro-1-propyl-1H-pyrazole
  • 4-Iodo-1-propyl-1H-pyrazole

Comparison: 4-Iodo-3-nitro-1-propyl-1H-pyrazole is unique due to the simultaneous presence of iodine, nitro, and propyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of synthetic and application possibilities, making it a valuable compound in research and development.

Properties

IUPAC Name

4-iodo-3-nitro-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8IN3O2/c1-2-3-9-4-5(7)6(8-9)10(11)12/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVFVMQOSXVVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501286987
Record name 1H-Pyrazole, 4-iodo-3-nitro-1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501286987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354704-96-3
Record name 1H-Pyrazole, 4-iodo-3-nitro-1-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354704-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 4-iodo-3-nitro-1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501286987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodo-3-nitro-1-propyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-Iodo-3-nitro-1-propyl-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
4-Iodo-3-nitro-1-propyl-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-Iodo-3-nitro-1-propyl-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
4-Iodo-3-nitro-1-propyl-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
4-Iodo-3-nitro-1-propyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.